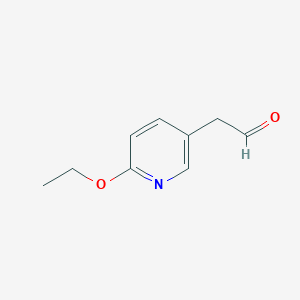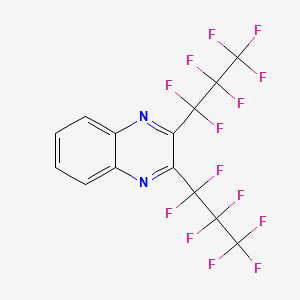
2,3-Bis(heptafluoropropyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(heptafluoropropyl)quinoxaline is a nitrogen-containing heterocyclic compound characterized by the presence of two heptafluoropropyl groups attached to the quinoxaline core. Quinoxalines are known for their widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The unique properties of this compound make it a compound of interest in various scientific research fields.
Métodos De Preparación
The synthesis of quinoxaline derivatives, including 2,3-Bis(heptafluoropropyl)quinoxaline, typically involves the condensation of 1,2-diamines with 1,2-diketones . This reaction can be catalyzed by various agents such as titanium silicate-1, molecular iodine, or cerium ammonium nitrate . The reaction is usually carried out in solvents like methanol or acetic acid under reflux conditions . Industrial production methods may involve the use of scalable and recyclable catalysts to ensure high yields and cost-effectiveness .
Análisis De Reacciones Químicas
2,3-Bis(heptafluoropropyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,3-Bis(heptafluoropropyl)quinoxaline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Bis(heptafluoropropyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling and growth . This inhibition can lead to the suppression of tumor growth and proliferation .
Comparación Con Compuestos Similares
2,3-Bis(heptafluoropropyl)quinoxaline can be compared with other quinoxaline derivatives such as 2,3-diphenylquinoxaline and 2,3-bis(phenylamino)quinoxaline . While these compounds share a similar quinoxaline core, the presence of different substituents (e.g., heptafluoropropyl vs. phenylamino) imparts unique properties and applications. For example, 2,3-diphenylquinoxaline derivatives exhibit potent antimicrobial activity, whereas this compound is more commonly used in optoelectronic materials .
Propiedades
Número CAS |
2559-75-3 |
|---|---|
Fórmula molecular |
C14H4F14N2 |
Peso molecular |
466.17 g/mol |
Nombre IUPAC |
2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)quinoxaline |
InChI |
InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H |
Clave InChI |
SEPNHEYQCJPUFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
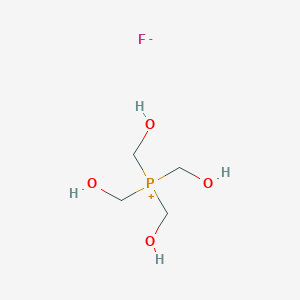
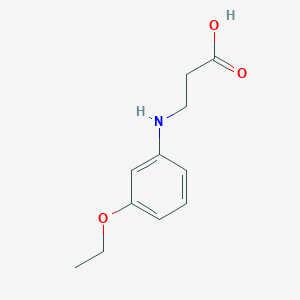
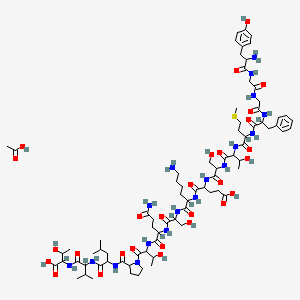
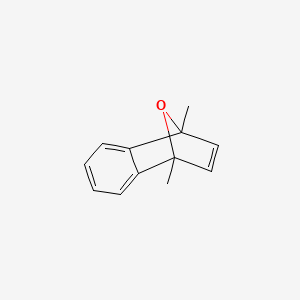
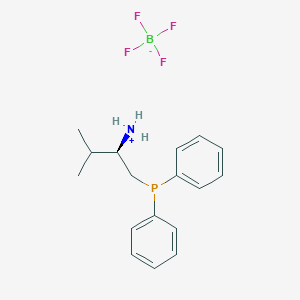
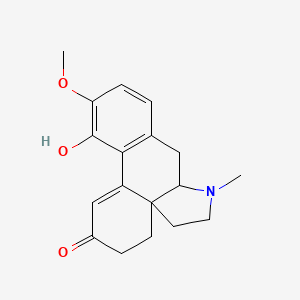
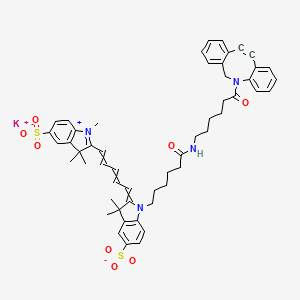


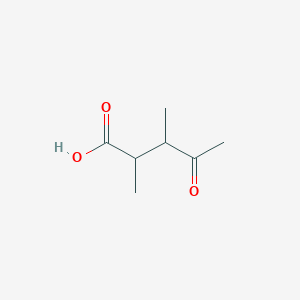
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)

